2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride - 1807920-24-6

2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

Catalog Number: EVT-1737139
CAS Number: 1807920-24-6
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (Z)-4-[4-(Furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-2-hydroxy-4-oxobut-2-enoic acid []

Compound Description: This compound is a derivative of 2-hydroxy-4-oxobut-2-enoic acid and was synthesized via a Claisen condensation reaction. It serves as a versatile intermediate for synthesizing various heterocyclic compounds, including 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives. Biological evaluation of these derivatives revealed promising analgesic and antibacterial activities. []

2. 4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate []

Compound Description: This compound is a newly synthesized molecule prepared via Steglich esterification of 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one and 4-dodecyloxybenzoic acid. The compound has been characterized using IR and NMR analysis. []

3. 3-(4-Fluorophenyl)-1-(2-methylimidazo[1,2-a]-pyridin-3-yl)prop-2-en-1-one [, ]

Compound Description: This compound is a chalcone derivative synthesized through the reaction of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone with 4-fluorobenzaldehyde. Its crystal structure has been determined, revealing yellow crystals with a parallelepipedic shape. [, ]

4. N-(2-(6-(4-Ethylpiperazin-1-yl)pyridin-3-yl)propan-2-yl)-2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxamide (BMS-566419) []

Compound Description: This compound is a potent and novel acridone-based inhibitor of inosine monophosphate dehydrogenase (IMPDH). It was discovered and developed as a potential alternative to Mycophenolate Mofetil (MMF) for treating transplant rejection. BMS-566419 aims to mitigate the gastrointestinal toxicity associated with MMF while potentially offering increased efficacy due to its distinct structure and pharmacokinetic profile. []

5. 1-(3-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one []

Compound Description: This compound is a chalcone derivative synthesized from the reaction of 3-indolaldehyde with 3-aminoacetophenone. It serves as a key starting material for synthesizing various substituted pyrazole and pyrimidine derivatives. These derivatives have been investigated for their potential as SARS-CoV 3C-like protease inhibitors. []

6. (E)-3-(Benzoxazol-2-yl)prop-2-enoic acid []

Compound Description: This compound and its isomer, (Z)-3-(benzoxazol-2-yl)prop-2-enoic acid, are studied for their structural features. In the (E) isomer, the carboxylic acid group and the double bond are coplanar, while in the (Z) isomer, they are nearly orthogonal. Both isomers exhibit a strong O—H…N hydrogen bond. []

7. trans-3-(2-Nitrophenyl)prop-2-enoic acid []

Compound Description: This compound's crystal structure, specifically its β-form at 130K, reveals a non-centrosymmetric polymorphic modification. The structure shows 21 screw-generated one-dimensional zigzag chains formed by C(4) syn-anti carboxylic acid hydrogen-bonding associations. []

8. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

Compound Description: These compounds represent a series of derivatives synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. This reaction, typically completed within 60 minutes, results in good isolated yields. The synthesized amide compounds are characterized by analytical spectral techniques such as 1H & 13C NMR, and LCMS, and their antibacterial activity has been evaluated. []

9. 2-Cyano-3-(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)prop-2-enoic acid dimethyl sulfoxide monosolvate []

Compound Description: This compound's crystal structure analysis reveals a planar –CH=(CN)–CO2H substituent nearly coplanar with the benzene ring. Its fused, non-aromatic rings adopt a half-chair conformation. Notably, the acid molecule forms a hydrogen bond with the oxygen atom of the solvent molecule, dimethyl sulfoxide. The acid molecule exhibits disorder over two positions regarding the methylene C atoms in a 1:1 ratio, and the studied crystal is a racemic twin. []

10. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid []

Compound Description: This molecule comprises two nearly planar fragments: 2-benzyloxypyridine and (E)-3-methoxyprop2-enoic units. The crystal structure reveals dimer formation through O—H⋯O hydrogen bonds between molecules, further connected by C—H⋯O and C—H⋯F interactions into (001) layers. Additionally, π–π stacking interactions occur within a layer between the pyridine and benzene rings. []

11. 2-(2-Sulfanyl-4H-3,1-benzothiazin-4-yl)acetic Acid Derivatives []

Compound Description: These derivatives are efficiently synthesized through two methods involving 3-(2-isothiocyanatophenyl)prop-2-enoates. The first method utilizes a reaction with thiols in the presence of Et3N in THF at room temperature, leading to dithiocarbamate intermediates that spontaneously cyclize to form the desired 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetates. The second method involves treating 3-(2-isothiocyanatophenyl)prop-2-enoic acid derivatives with Na2S, resulting in 2-(2-sodiosulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid intermediates, which react with alkyl or aryl halides to yield the final derivatives. []

12. (i(E))-3-[1-i(n)-Butyl-5-[2-(-carboxyphenyl)methoxy-4-chlorophenyl]-1i(H)-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-prop-2-enoic acid monoargininyl salt []

Compound Description: This compound represents a novel arginine salt form of an endothelin receptor antagonist. []

13. [2-Amino-6-(4-fluoro-benzylamino)-pyridin-3-yl]-carbamate (Flupirtine) [, ]

Compound Description: This compound, known as Flupirtine, is a centrally acting, non-opioid analgesic. It is used to treat pain conditions, particularly those with unclear causes. [, ]

14. 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic acid (Diclofenac) [, ]

Compound Description: Known as Diclofenac, this compound belongs to the non-steroidal anti-inflammatory drug (NSAID) class. It is commonly used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. [, ]

15. (E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-prop-2-en-1-ol []

Compound Description: This compound is prepared via a multi-step synthesis. First, a phosphine salt or phosphonate ester is reacted with an alkali in an organic solvent. The resulting product is then added to 4-(4-fluoro-)-6-isopropyl-2-(N-methyl-N-mesyl-amino)pyridine-5-methanal. This reaction yields an intermediate (E)-3-(4-(4-fluoro-)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino)pyridine-5-base)-propyl-2-olefine-1-acetal, which is hydrolyzed under acidic conditions to produce the final compound. This method is cost-effective, uses mild reaction conditions, minimizes waste, and is considered non-toxic. []

16. (E)-N-[4-[[3-Chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolyl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide []

Compound Description: This compound is utilized in the form of its pharmaceutically acceptable salts, such as hydrochloride, para-toluene sulfonate, methanesulfonate, maleate, succinate, and L-malate. These salts offer improved properties and are potentially effective in treating cancer. []

17. 1-(Biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one Derivatives []

Compound Description: These derivatives, including pyrazole, isoxazole, and pyrimidine structures, are synthesized by cyclizing hydrazine hydrate, hydroxylamine hydrochloride, urea, and thiourea with α,β-unsaturated ketones (chalcones) using glacial acetic acid or alkaline media as catalysts under thermal conditions. []

18. 2-18F-Fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol (18F-FHNP) []

Compound Description: This compound is a potential PET tracer for imaging estrogen receptor β (ERβ), which plays a crucial role in estrogen-dependent cancers. 18F-FHNP exhibits nanomolar affinity for ERs, with a 3.5 times higher affinity for ERβ. Preclinical studies in mice bearing tumor xenografts have demonstrated the ability of 18F-FHNP PET to visualize tumors effectively. []

19. 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide []

Compound Description: This compound exists in various salt forms, including tartrate (D(-) and L(+)), hydrochloride, citrate, malate, fumarate, succinate, benzoate, benzenesulfonate, pamoate, formate, malonate, 1,5-naphthalene disulfonate, salicylates, cyclohexane sulfamate, lactate, mandelate, glutarate, adipate, squarate, vanillate, oxaloacetate, ascorbate, and sulfate. These salt forms offer pharmaceutical advantages such as improved solubility, stability, and bioavailability. []

20. Azo Containing Thiophene Based Prop-2-enoates []

Compound Description: These compounds are a group of materials designed for photoalignment applications in nematic liquid crystals. These materials are synthesized from 3-(thiophen-2-yl)- or 3-(thiophen-3-yl)-prop-2-enoic acid and fluorinated or non-fluorinated 4-[(4-alkoxyphenyl)diazenyl]phenols. The photoalignment properties of these materials are influenced by the position of the thiophene moiety (2- or 3-substituted) and the presence and location of fluoro-substituents. Notably, 3-substituted thiophenes demonstrate superior photoalignment compared to their 2-substituted counterparts, and the inclusion of lateral fluoro-substituents significantly enhances photoalignment efficiency. []

21. tert-Butyl (4-fluoro-3-piperidin-4-ylbenzyl)carbamate Hydrochloride [, ]

Compound Description: This compound and its precursor, tert-butyl (4-fluoro-3-pyridin-4-ylbenzyl)carbamate, are synthesized as potential pharmaceutical intermediates. The synthesis involves a three-step process: (1) formation of 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid, (2) Suzuki coupling to obtain tert-butyl (4-fluoro-3-pyridin-4-ylbenzyl)carbamate, and (3) selective hydrogenation to yield tert-butyl (4-fluoro-3-piperidin-4-ylbenzyl)carbamate hydrochloride. [, ]

22. 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide Monohydrochloride Monohydrate []

Compound Description: This compound is a novel salt form of a protein kinase inhibitor. It exhibits superior solubility and bioavailability compared to its free base and hydrochloride salt counterparts. The enhanced solubility is particularly noteworthy as it allows for higher drug concentrations in formulations. []

23. 1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one hydrochloride [, ]

Compound Description: This compound exhibits potent and selective inhibition of cancer cell growth induced by epidermal growth factor receptor (EGFR) overexpression. Its mechanism of action involves targeting EGFR tyrosine kinase activity. Importantly, this compound is effective in overcoming drug resistance caused by tyrosine kinase mutations. [, ]

24. 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine []

Compound Description: The synthesis of this compound involves the hydrogenation of 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, which is derived from the N-alkylation of 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine. This intermediate is obtained by reacting N-{2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}isonicotinamide hydrochloride with ammonium acetate in acetic acid. []

25. (3R,4R)‐1‐(2,2‐Difluoro‐ethyl)‐pyrrolidine‐3,4‐dicarboxylic acid 3‐[(5‐chloro‐pyridin‐2‐yl)‐amide] 4‐{[2‐fluoro‐4‐(2‐oxo‐2H‐pyridin‐1‐yl)‐phenyl]‐amide} (Compound I) []

Compound Description: Compound I is a potent, selective, and orally bioavailable factor Xa inhibitor based on a pyrrolidine scaffold. []

26. 5-(8-Ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazole[1,5-α][1,4]diazepin-3-yl)oxazole hydrochloride (KRM-II-81·HCl) []

Compound Description: KRM-II-81·HCl, the hydrochloride salt of the GABAA receptor potentiator KRM-II-81, is under development for clinical use. It shows promise in treating seizures and pain in rodents, displaying improved pharmacological characteristics compared to existing treatments. This salt form exhibits higher water solubility and a lower octanol/water partition coefficient than the free base, resulting in superior brain and plasma concentrations in rats upon oral administration. KRM-II-81·HCl also demonstrates significant anticonvulsant activity in mice. The improved water solubility of the HCl salt enables intravenous administration and the potential for higher concentration formulations compared to the free base without compromising anticonvulsant potency. []

27. 5H-Chromeno[4,3-b]Pyridin-5-One Derivatives []

Compound Description: These compounds were synthesized and screened for their potential as breast cancer therapeutics. Molecular docking studies suggested the essential role of the oxolone moiety for favorable interactions. Compounds containing this moiety showed the highest activity against the MCF-7 breast cancer cell line. []

28. 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and 5-{3-Dimethylamino-1-[2-(dimethyl-amino)vinyl]prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one []

Compound Description: These two compounds serve as valuable intermediates in the synthesis of 1,4-dihydropyridine derivatives. They react with primary amines to produce 1,4-dihydropyridine derivatives. Further reactions with hydrazine hydrate yield corresponding imidazolones. []

29. 1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone Derivatives []

Compound Description: These novel ethanone derivatives are synthesized using various carbohydrazides and 4-fluorophenyl thiophene-2-carboxaldehyde. The synthesis involves reacting the carboxaldehyde with different hydrazides in the presence of acetic acid, followed by cyclization and acetylation using acetic anhydride. []

30. 3, 4-Bis (Substituted Phenyl)-7-(6-Methyl Pyridin-2-yl)-3, 3a, 3b, 4-Tetrahydro-7H-Pyrrolo [2, 3-c : 5,4-c']diisoxazole Derivatives []

Compound Description: These novel bis-isoxazole derivatives are prepared using a microwave-assisted solvent-free method. The reaction involves treating bis chalcone of succinimide with hydroxyl amine hydrochloride in the presence of neutral alumina. This method offers advantages such as reduced reaction time and high product yield. []

31. 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Compound 1) []

Compound Description: Compound 1 is a potent quinolonecarboxylic acid antibacterial agent currently under clinical investigation. Notably, its S-(+) enantiomer exhibits significantly greater potency against both aerobic and anaerobic bacteria compared to the R-(-) enantiomer. The S-(+) enantiomer also demonstrates superior in vivo efficacy in a mouse model of Pseudomonas aeruginosa infection. []

32. (R) or (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid []

Compound Description: This compound serves as a key intermediate in the synthesis of nebivolol hydrochloride, a medication used to treat hypertension. []

33. 4-(Benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines []

Compound Description: This series of compounds exhibits potent 5-HT2 antagonist activity in vitro, indicating their potential as therapeutic agents for conditions where 5-HT2 receptor antagonism is desirable. []

34. 2-Amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine Derivatives []

Compound Description: These derivatives act as inhibitors of BACE-1 and/or BACE-2, enzymes involved in amyloid-beta peptide production. This suggests their potential as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. []

Properties

CAS Number

1807920-24-6

Product Name

2-Fluoro-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride

IUPAC Name

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid;hydrochloride

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6 g/mol

InChI

InChI=1S/C8H6FNO2.ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;/h1-5H,(H,11,12);1H/b7-4-;

InChI Key

IEVYFKMRHVDVFS-ZULQGGHCSA-N

SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F.Cl

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F.Cl

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)O)\F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.